![molecular formula C13H19N3O2 B410839 N-[4-(diethylcarbamoylamino)phenyl]acetamide CAS No. 329227-88-5](/img/structure/B410839.png)

N-[4-(diethylcarbamoylamino)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

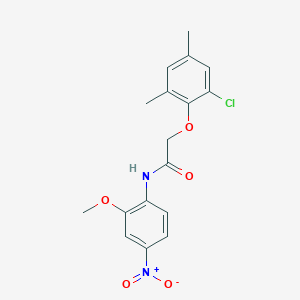

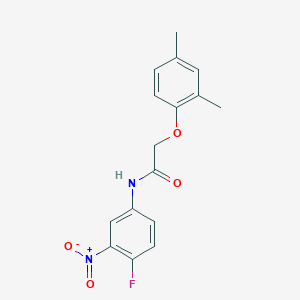

Molecular Structure Analysis

The molecular structure of “N-[4-(diethylcarbamoylamino)phenyl]acetamide” would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its exact structure and the conditions under which it is reacted. Similar compounds have been studied for their antimicrobial and anticancer activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

It’s known that amides, in general, can interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target molecule, thereby influencing cellular processes .

Biochemical Pathways

Amides and their derivatives are known to participate in a variety of biochemical processes, including protein synthesis and metabolism .

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Similar compounds have been found to exert various biological effects, such as antimicrobial and antiproliferative activities .

Action Environment

The action, efficacy, and stability of N-[4-(diethylcarbamoylamino)phenyl]acetamide can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment . .

Advantages and Limitations for Lab Experiments

N-[4-(diethylcarbamoylamino)phenyl]acetamide is a widely used insect repellent that is effective against a wide range of insects. This compound is also relatively inexpensive and easy to obtain. However, this compound has some limitations for lab experiments. This compound can interfere with certain assays that rely on insect behavior or olfactory responses. This compound can also be toxic to certain species of insects, which can limit its use in certain experiments.

Future Directions

There are several areas of research that could be explored in the future regarding N-[4-(diethylcarbamoylamino)phenyl]acetamide. One area of research could be to investigate the mechanism of action of this compound in more detail. Another area of research could be to develop new insect repellents that are more effective and have fewer side effects than this compound. Additionally, research could be conducted to explore the potential health effects of this compound on humans and animals.

Synthesis Methods

The most common method of synthesizing N-[4-(diethylcarbamoylamino)phenyl]acetamide is through the reaction of N,N-diethyl-m-toluamide with acetic anhydride. The reaction produces this compound and acetic acid as a byproduct. The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The purity of this compound can be improved through recrystallization or distillation.

Scientific Research Applications

N-[4-(diethylcarbamoylamino)phenyl]acetamide has been extensively studied for its insect repellent properties. It is used in various formulations such as sprays, lotions, and creams. This compound is effective against a wide range of insects such as mosquitoes, ticks, and flies. This compound works by blocking the insect's ability to detect carbon dioxide and other chemicals that are emitted by humans and animals. This compound also interferes with the insect's ability to detect heat and moisture.

Safety and Hazards

properties

IUPAC Name |

N-[4-(diethylcarbamoylamino)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-4-16(5-2)13(18)15-12-8-6-11(7-9-12)14-10(3)17/h6-9H,4-5H2,1-3H3,(H,14,17)(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAARJUVNGXTBDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC=C(C=C1)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-5-prop-2-enyl-1,3-thiazol-4-one](/img/structure/B410756.png)

![2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]-N-(3-methylphenyl)acetamide](/img/structure/B410759.png)

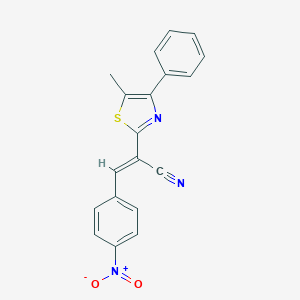

![2-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-{4-nitrophenyl}acrylonitrile](/img/structure/B410760.png)

![2-{4-Nitrophenyl}-2-oxoethyl [1,1'-biphenyl]-2-carboxylate](/img/structure/B410761.png)

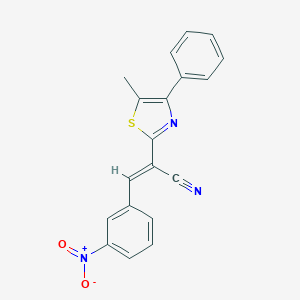

![2-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-{3-nitrophenyl}acrylonitrile](/img/structure/B410765.png)

![3-{3-Nitrophenyl}-2-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B410766.png)

![2-[4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-{3-nitrophenyl}acrylonitrile](/img/structure/B410768.png)

![2-[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]-3-{3-nitrophenyl}acrylonitrile](/img/structure/B410769.png)

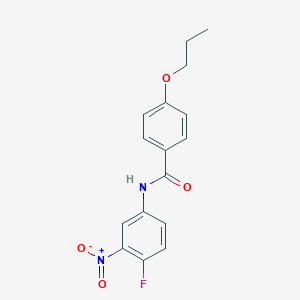

![Dimethyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B410778.png)